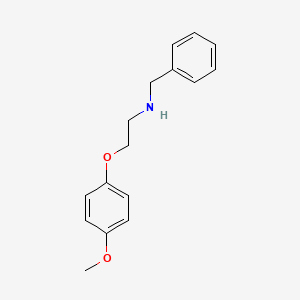

N-benzyl-2-(4-methoxyphenoxy)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-(4-methoxyphenoxy)ethanamine is an organic compound with the molecular formula C16H19NO2 It is a derivative of ethanamine, where the hydrogen atoms are substituted with a benzyl group and a 4-methoxyphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methoxyphenoxy)ethanamine typically involves the reaction of 2-(4-methoxyphenoxy)ethanamine with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-(4-methoxyphenoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

- **Oxidation

Biologische Aktivität

N-benzyl-2-(4-methoxyphenoxy)ethanamine, a compound of increasing interest in pharmacological research, has demonstrated a variety of biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a benzyl group and a methoxyphenoxy moiety. Its molecular formula is C16H19NO2, with a molecular weight of approximately 273.34 g/mol. The compound is achiral, indicating it does not exhibit stereoisomerism, which may simplify its pharmacological profiling.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research suggests that it may function as an inhibitor or activator, modulating various biochemical pathways. For instance:

- Enzyme Interaction : It has been shown to interact with enzymes involved in neurotransmitter regulation, potentially influencing mood and cognitive functions.

- Receptor Modulation : The compound may act on adrenergic receptors, which are crucial in cardiovascular responses and central nervous system signaling.

Biological Activities

This compound exhibits several notable biological activities:

- Antidepressant Effects : Preliminary studies indicate potential antidepressant properties, suggesting it may enhance serotonergic and dopaminergic neurotransmission.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, indicating a potential application in treating inflammatory diseases.

- Antitumor Activity : Some studies have highlighted its cytotoxic effects against certain cancer cell lines, suggesting possible use in oncology.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyl-2-(2-methoxyphenoxy)ethanamine | Similar ether linkage but different methoxy position | May exhibit different biological activity due to structural variation |

| 4-Methoxy-N-benzylethanamine | Lacks the phenoxy group | Simpler structure may limit interactions compared to N-benzyl derivatives |

| 2-(4-Methoxyphenoxy)ethylamine | Does not contain the benzyl group | Potentially less lipophilic than N-benzyl derivatives |

The presence of both the benzyl and methoxy groups in this compound enhances its lipophilicity, potentially improving bioavailability and receptor binding affinity compared to simpler analogs.

Case Studies and Research Findings

- Antidepressant Activity : A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain.

- Anti-inflammatory Effects : In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential therapeutic role in chronic inflammatory conditions.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound induced apoptosis at higher concentrations, indicating its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Intermediate in Organic Synthesis

N-benzyl-2-(4-methoxyphenoxy)ethanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

2. Synthesis of Related Compounds

The compound can be transformed into other useful derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation leads to the formation of N-benzyl-2-(4-hydroxyphenoxy)ethanamine.

- Reduction can yield N-benzyl-2-(4-methoxyphenoxy)ethylamine.

- Substitution reactions can produce various substituted benzyl derivatives depending on the substituents used.

Biological Applications

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been evaluated for its potential to inhibit bacterial growth, making it a candidate for further studies in drug development aimed at treating infections .

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Investigations into its mechanism of action are ongoing, with the aim of understanding how it can be utilized in therapeutic applications .

Medicinal Chemistry

1. Drug Development

this compound is being explored as a scaffold for designing new therapeutic agents. Its structural features lend themselves to modifications that could enhance efficacy against specific diseases, particularly in the realm of chronic conditions where inflammation plays a significant role .

2. Potential Use in Neurological Disorders

There is emerging interest in the potential neuroprotective effects of this compound. Studies are being conducted to evaluate its efficacy in models of neurodegenerative diseases, which may open avenues for new treatments .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-benzyl-2-(4-methoxyphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-7-9-16(10-8-15)19-12-11-17-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVVWVAONGGBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396290 |

Source

|

| Record name | N-benzyl-2-(4-methoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55247-60-4 |

Source

|

| Record name | N-benzyl-2-(4-methoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.